molecular formula C25H27NO4 B11644523 ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11644523
M. Wt: 405.5 g/mol
InChI Key: OZRSBBWAIZYYAU-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ethoxy group, and a pyrrole ring

Preparation Methods

The synthesis of ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction with an appropriate aldehyde.

    Ethylation and Methylation: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs, often using catalysts and automated processes.

Chemical Reactions Analysis

Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Scientific Research Applications

Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

    Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and properties.

    Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: The presence of a hydroxy group can lead to different hydrogen bonding interactions and solubility properties.

    Ethyl (4Z)-1-(3,4-dimethylphenyl)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: The chloro group can introduce different electronic effects and reactivity patterns.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl (4Z)-1-(3,4-dimethylphenyl)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H27NO4/c1-6-29-21-12-9-19(10-13-21)15-22-23(25(28)30-7-2)18(5)26(24(22)27)20-11-8-16(3)17(4)14-20/h8-15H,6-7H2,1-5H3/b22-15-

InChI Key

OZRSBBWAIZYYAU-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC(=C(C=C3)C)C)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C3=CC(=C(C=C3)C)C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.